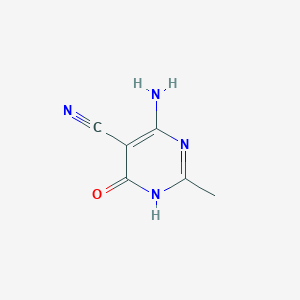![molecular formula C45H43Cl2N5 B13093861 3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a pyridine ring substituted with two methylenepiperidinyl groups, each linked to a chlorinated benzo-cycloheptapyridine moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
The synthesis of 3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the benzo-cycloheptapyridine moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo-cycloheptapyridine structure.
Chlorination: Introduction of the chlorine atom at the desired position on the benzo-cycloheptapyridine ring.
Attachment of the methylenepiperidinyl groups: This step involves the reaction of the chlorinated benzo-cycloheptapyridine with methylenepiperidine derivatives under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and specific reaction conditions to ensure efficient synthesis.
化学反応の分析
3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Biological Research: It is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
特性
分子式 |
C45H43Cl2N5 |
|---|---|
分子量 |
724.8 g/mol |
IUPAC名 |
13-chloro-2-[4-[5-[1-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-2-methylidenepiperidin-4-yl]pyridin-3-yl]-2-methylidenepiperidin-1-yl]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C45H43Cl2N5/c1-28-21-32(15-19-51(28)44-40-13-11-38(46)24-34(40)9-7-30-5-3-17-49-42(30)44)36-23-37(27-48-26-36)33-16-20-52(29(2)22-33)45-41-14-12-39(47)25-35(41)10-8-31-6-4-18-50-43(31)45/h3-6,11-14,17-18,23-27,32-33,44-45H,1-2,7-10,15-16,19-22H2 |
InChIキー |
XVUVIFXCIGBBOA-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(CCN1C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)C5=CC(=CN=C5)C6CCN(C(=C)C6)C7C8=C(CCC9=C7N=CC=C9)C=C(C=C8)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)


![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)



![Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13093817.png)


![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)

